

3-Bromoquinolin-7-ol: A Comprehensive Technical Guide for Advanced Research

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Compound of Interest

Compound Name: **3-Bromoquinolin-7-ol**

Cat. No.: **B3026867**

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This guide provides an in-depth analysis of **3-Bromoquinolin-7-ol**, a heterocyclic organic compound of significant interest to researchers and professionals in drug development and medicinal chemistry. This document details its fundamental physicochemical properties, provides a validated synthesis protocol, and explores its relevance within the broader context of quinoline derivatives in therapeutic research.

Core Molecular Profile

3-Bromoquinolin-7-ol is a substituted quinoline, a class of compounds recognized as a "privileged structure" in medicinal chemistry due to its prevalence in a wide range of biologically active molecules. The strategic placement of a bromine atom at the 3-position and a hydroxyl group at the 7-position provides two reactive sites for further chemical modification, making it a versatile building block for combinatorial chemistry and the development of novel molecular entities.

Physicochemical & Structural Data

The fundamental properties of **3-Bromoquinolin-7-ol** are summarized below. This data is essential for experimental design, including reaction stoichiometry, solvent selection, and analytical characterization.

| Property | Value | Source(s) |
|-------------------|--|--|
| Molecular Formula | C ₉ H ₆ BrNO | [AChemBlock, Sigma-Aldrich] [1] |
| Molecular Weight | 224.06 g/mol | [AChemBlock, Sigma-Aldrich] [1] |
| IUPAC Name | 3-bromoquinolin-7-ol | [AChemBlock] |
| CAS Number | 1160949-99-4 | [AChemBlock, Sigma-Aldrich] [1] |
| Physical Form | Solid (brown-yellow) | [AChemBlock] |
| Purity | Typically ≥95% | [AChemBlock, Sigma-Aldrich] [1] |
| Storage | Sealed in a dry environment at room temperature. | [Sigma-Aldrich] [1] |

Chemical Structure Visualization

The structural representation of **3-Bromoquinolin-7-ol** is critical for understanding its chemical reactivity and steric profile. The diagram below illustrates the connectivity of atoms and the arrangement of the quinoline core with its bromine and hydroxyl substituents.

Caption: 2D Chemical Structure of **3-Bromoquinolin-7-ol** (CAS 1160949-99-4).

Synthesis Protocol

The synthesis of **3-Bromoquinolin-7-ol** is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The following protocol is based on a patented method, which offers a reliable pathway using stable and non-toxic starting materials. [\[2\]](#)

Causality of the Synthetic Strategy

The direct bromination of 7-hydroxyquinoline is challenging as electrophilic aromatic substitution on the quinoline ring does not selectively favor the 3-position. Therefore, a

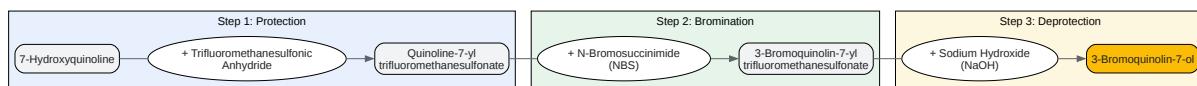
protecting group strategy is employed. The hydroxyl group at the 7-position is first converted to a trifluoromethanesulfonate (triflate) ester. This serves two purposes:

- Protection: It prevents the hydroxyl group from reacting with the brominating agent.
- Activation: While the triflate is an electron-withdrawing group, the overall regioselectivity of bromination is directed to the 3-position on this protected intermediate.

Following bromination, the triflate group is easily hydrolyzed under basic conditions to regenerate the hydroxyl group, yielding the final product.

Experimental Workflow Diagram

The three-step synthesis is visualized below, illustrating the progression from the starting material to the final compound.



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Caption: Three-step synthesis workflow for **3-Bromoquinolin-7-ol**.

Detailed Step-by-Step Methodology[3]

Step 1: Synthesis of Quinoline-7-yl trifluoromethanesulfonate

- Dissolve 7-hydroxyquinoline in a suitable solvent such as dichloromethane.
- Cool the solution to a low temperature (e.g., -1°C).
- Slowly add trifluoromethanesulfonic anhydride (1.0 to 1.5 molar equivalents) to the solution.
- Allow the reaction to proceed for 1-3 hours at this temperature.

- Upon completion, the product, quinoline-7-yl trifluoromethanesulfonate, can be isolated using standard workup procedures.

Step 2: Synthesis of 3-Bromoquinolin-7-yl trifluoromethanesulfonate

- Dissolve the quinoline-7-yl trifluoromethanesulfonate intermediate from Step 1 in glacial acetic acid.
- Add N-bromosuccinimide (NBS) (1.0 to 3.0 molar equivalents).
- Heat the reaction mixture to 80-100°C for 1-3 hours.
- Monitor the reaction for the formation of the brominated product, 3-bromoquinolin-7-yl trifluoromethanesulfonate.
- Isolate the product upon reaction completion.

Step 3: Synthesis of **3-Bromoquinolin-7-ol** (Hydrolysis)

- Add the 3-bromoquinolin-7-yl trifluoromethanesulfonate intermediate from Step 2 to a 10% aqueous sodium hydroxide solution.
- Stir the mixture at room temperature (20-30°C) for 1-3 hours to facilitate hydrolysis.
- After the reaction is complete, remove the solvent under reduced pressure.
- Neutralize the residue with hydrochloric acid, which will precipitate the crude product.
- Collect the crude product by filtration.
- Further purification can be achieved by extraction with a dichloromethane:petroleum ether mixture to yield pure **3-Bromoquinolin-7-ol**.

Applications in Research and Drug Development

Quinoline derivatives are a cornerstone of medicinal chemistry. The introduction of a bromine atom, particularly at the 3-position, provides a versatile synthetic handle for creating diverse libraries of compounds through cross-coupling reactions like the Suzuki-Miyaura coupling.^[3]

While specific biological activity for **3-Bromoquinolin-7-ol** is not extensively documented in peer-reviewed literature, its structural motifs are present in compounds investigated for various therapeutic applications. Brominated quinolines, in general, have been explored for their potential as:

- **Anticancer Agents:** Many quinoline derivatives exhibit antiproliferative activity against various cancer cell lines.^[3] They often function by inhibiting critical cellular enzymes like protein kinases or topoisomerase.
- **Kinase Inhibitors:** The quinoline scaffold is a common feature in many kinase inhibitors used in oncology. The functional groups on **3-Bromoquinolin-7-ol** allow for the synthesis of derivatives that can be screened for inhibitory activity against specific kinases implicated in disease pathways.

This compound serves as a valuable starting material for researchers aiming to synthesize and screen novel compounds within these therapeutic areas.

Safety and Handling

As a laboratory chemical, **3-Bromoquinolin-7-ol** must be handled with appropriate care. While a specific safety data sheet (SDS) for this exact compound is not universally available, data from the closely related 3-bromoquinoline provides a strong basis for hazard assessment.

GHS Hazard Classification (Anticipated): Based on related compounds, **3-Bromoquinolin-7-ol** should be treated as a substance with the following potential hazards:

- H315: Causes skin irritation.^[4]
- H319: Causes serious eye irritation.^[4]
- H335: May cause respiratory irritation.^[4]

Recommended Precautionary Statements (P-phrases):

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
- P280: Wear protective gloves/protective clothing/eye protection/face protection.

- P302+P352: IF ON SKIN: Wash with plenty of water.
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling & Storage:

- Use only in a well-ventilated area, preferably within a chemical fume hood.
- Avoid contact with skin, eyes, and clothing.
- Store in a tightly sealed container in a dry, cool place away from incompatible materials such as strong oxidizing agents.

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